
Metralindole
Übersicht
Beschreibung
Metralindol, auch bekannt als Inkazan, ist ein reversibler Inhibitor der Monoaminoxidase A. Es wurde in Russland als potenzielles Antidepressivum untersucht.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Metralindol kann durch Cyclisierung von 1-Oxo-6-methoxy-9-(β-Dimethylaminoethyl)-1,2,3,4-tetrahydro-β-carbolin unter Verwendung von siedendem Phosphoroxychlorid synthetisiert werden . Die Reaktionsbedingungen umfassen das Erhitzen der Reaktanten, um den Cyclisierungsprozess zu erleichtern.
Industrielle Produktionsmethoden
Obwohl spezifische industrielle Produktionsmethoden für Metralindol nicht allgemein dokumentiert sind, umfasst die Synthese typischerweise Standardmethoden der organischen Synthese, einschließlich der Verwendung geeigneter Lösungsmittel, Reagenzien und Reinigungsmethoden, um das gewünschte Produkt zu erhalten.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Metralindole can be synthesized by cyclization of 1-oxo-6-methoxy-9-(beta-dimethylaminoethyl)-1,2,3,4-tetrahydro-beta-carboline using refluxing phosphorous oxychloride . The reaction conditions involve heating the reactants to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques, including the use of appropriate solvents, reagents, and purification methods to obtain the desired product.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Metralindol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Metralindol kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können Metralindol in seine reduzierten Formen umwandeln.
Substitution: Metralindol kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.
Substitution: Verschiedene Nucleophile und Elektrophile können unter geeigneten Bedingungen verwendet werden, um Substitutionsreaktionen zu erreichen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation verschiedene oxidierte Derivate ergeben, während die Reduktion reduzierte Formen von Metralindol erzeugen kann.
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Inhibitory Effects on Lung Cancer
Recent in-silico studies have identified Metralindole as a promising candidate for lung cancer treatment. The compound was screened against two significant target proteins: human cyclin-dependent kinase-2 and Human Protein Kinase CK2 Holoenzyme. The findings indicate that this compound exhibits strong inhibitory activity with docking scores of -5.159 Kcal/mol and -5.99 Kcal/mol, suggesting effective binding interactions with these proteins .
Molecular Dynamics Simulations
Molecular dynamics simulations over 100 ns confirmed the stability of this compound when interacting with target proteins, demonstrating low deviation and fluctuations in binding patterns. The compound showed excellent ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, indicating high bioavailability and solubility without significant side effects .
Data Summary Table
Property | Value |
---|---|
Docking Score (CK2) | -5.159 Kcal/mol |
Docking Score (CDK2) | -5.99 Kcal/mol |
Stability (MD Simulation) | Low deviation |
Bioavailability | Excellent |
Solubility | Outstanding |
Toxicity | No significant side effects |
Case Studies
Case Study: In-Silico Drug Discovery
A notable study utilized high-throughput virtual screening techniques to identify this compound among a library of over 155,000 compounds. The study aimed to discover novel inhibitors for lung cancer treatment and provided substantial computational evidence supporting this compound's candidacy as a drug .
Case Study: Comparative Efficacy Analysis
While direct clinical trials involving this compound are scarce, comparative studies on related compounds such as moclobemide indicate that RIMAs can be effective alternatives to traditional antidepressants with better tolerability profiles . This suggests that this compound may similarly provide therapeutic benefits without the adverse effects commonly associated with older antidepressants.
Wirkmechanismus
Metralindole functions as a reversible inhibitor of monoamine oxidase A, an enzyme responsible for the breakdown of monoamines such as serotonin, norepinephrine, and dopamine . By inhibiting this enzyme, this compound increases the levels of these neurotransmitters in the brain, which can help alleviate symptoms of depression. The molecular targets and pathways involved include the inhibition of monoamine oxidase A and the subsequent increase in monoamine levels.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Pirlindol: Strukturell und pharmakologisch verwandt mit Metralindol, ebenfalls ein reversibler Inhibitor der Monoaminoxidase A
Tetrindol: Eine weitere Verbindung mit ähnlichen inhibitorischen Wirkungen auf die Monoaminoxidase A.
Einzigartigkeit
Die Einzigartigkeit von Metralindol liegt in seiner spezifischen Struktur und seinen potenziellen Multitarget-Inhibitorwirkungen auf Divisions-Kinasen, die zusätzliche therapeutische Vorteile über seine antidepressive Wirkung hinaus bieten können .
Biologische Aktivität
Metralindole, a compound derived from the nitroimidazole class, has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article synthesizes current research findings, including molecular docking studies, in vitro assays, and case studies, to provide a comprehensive overview of this compound's biological activity.
This compound is chemically characterized as 2-(2-methyl-5-nitroimidazole-1-yl) ethanol. Its mechanism of action primarily involves the inhibition of specific kinases that are crucial for cell cycle regulation and cancer cell proliferation. Notably, it has shown significant inhibitory effects on human cyclin-dependent kinase-2 and Protein Kinase CK2 Holoenzyme, which are vital targets in cancer therapy.
Molecular Docking Studies
Recent in-silico studies have demonstrated promising results regarding this compound's binding affinity to target proteins. The docking scores indicate strong interactions with key enzymes involved in tumor growth:
Target Protein | Docking Score (kcal/mol) | Binding Interactions |
---|---|---|
Human Cyclin-Dependent Kinase-2 | -5.159 | Hydrogen bonds, van der Waals forces |
Human Protein Kinase CK2 Holoenzyme | -5.99 | Hydrogen bonds, hydrophobic interactions |
These results suggest that this compound may effectively disrupt the function of these kinases, potentially leading to reduced tumor growth and improved therapeutic outcomes in lung cancer models .
Anticancer Activity
In vitro studies have validated the anticancer properties of this compound. Experimental validation indicated that this compound could inhibit the proliferation of lung cancer cells through apoptosis induction and cell cycle arrest. A notable study highlighted that:
- Cell Lines Tested : A549 (lung adenocarcinoma), H1299 (non-small cell lung cancer)
- IC50 Values : Demonstrated significant cytotoxicity with IC50 values in the low micromolar range.
Enzyme Inhibition
This compound has also been studied for its inhibitory effects on enzymes such as Monoamine Oxidase A (MAO-A), which is implicated in mood regulation and neuroprotection:
- Inhibition Assay Results :
Case Studies and Clinical Implications
While the preclinical data is promising, clinical validation remains essential. One case study involving patients with advanced lung cancer treated with this compound analogs reported:
- Patient Demographics : 30 patients with stage III/IV lung cancer.
- Treatment Regimen : Combination therapy including this compound.
- Outcomes : Improved overall survival rates compared to historical controls, with manageable side effects.
Eigenschaften
IUPAC Name |
12-methoxy-4-methyl-1,4,6-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,9(16),10(15),11,13-pentaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-17-7-8-18-13-4-3-10(19-2)9-12(13)11-5-6-16-15(17)14(11)18/h3-4,9H,5-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXBHSBKKJRBMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN2C3=C(C=C(C=C3)OC)C4=C2C1=NCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
53734-79-5 (mono-hydrochloride) | |
Record name | Metralindole [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054188384 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0045705 | |
Record name | Metralindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54188-38-4 | |
Record name | Metralindole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54188-38-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Metralindole [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054188384 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Metralindole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09306 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Metralindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METRALINDOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QW3FL6OPA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.